molecular formula C12H18ClNO2 B6147032 methyl 2-[4-(3-aminopropyl)phenyl]acetate hydrochloride CAS No. 132224-91-0

methyl 2-[4-(3-aminopropyl)phenyl]acetate hydrochloride

Cat. No.: B6147032
CAS No.: 132224-91-0
M. Wt: 243.7
InChI Key:
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Description

Methyl 2-[4-(3-aminopropyl)phenyl]acetate hydrochloride is a chemical compound with a complex structure that includes an ester functional group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-(3-aminopropyl)phenyl]acetate hydrochloride typically involves a multi-step process. One common method starts with the reaction of 4-(3-aminopropyl)phenylacetic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to form the ester. The reaction conditions usually involve refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(3-aminopropyl)phenyl]acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amine group to a primary amine.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or primary amines.

Scientific Research Applications

Methyl 2-[4-(3-aminopropyl)phenyl]acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[4-(3-aminopropyl)phenyl]acetate hydrochloride involves its interaction with specific molecular targets. The ester and amine groups can participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[4-(3-aminopropyl)phenyl]acetate
  • Ethyl 2-[4-(3-aminopropyl)phenyl]acetate
  • Methyl 2-[4-(2-aminopropyl)phenyl]acetate

Uniqueness

Methyl 2-[4-(3-aminopropyl)phenyl]acetate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

132224-91-0

Molecular Formula

C12H18ClNO2

Molecular Weight

243.7

Purity

95

Origin of Product

United States

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